molecular formula C6H13NO2 B15294581 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol

Cat. No.: B15294581
M. Wt: 131.17 g/mol
InChI Key: VKKVHMLNLRBECT-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol is an organic compound with the molecular formula C6H13NO2. It is a versatile compound used in various scientific and industrial applications. This compound is characterized by the presence of an amino group attached to a propane-1,2-diol backbone, with a prop-2-en-1-yl substituent on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 3-chloropropane-1,2-diol with prop-2-en-1-amine under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The starting materials, 3-chloropropane-1,2-diol and prop-2-en-1-amine, are mixed in a reactor with a suitable base, such as sodium hydroxide. The reaction mixture is stirred and heated to optimize the yield. After the reaction is complete, the product is isolated through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Prop-2-en-1-yl)amino]propane-1,2-diol is unique due to its combination of an amino group, diol functionality, and prop-2-en-1-yl substituent. This unique structure allows it to participate in a diverse array of chemical reactions and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-(prop-2-enylamino)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-7-4-6(9)5-8/h2,6-9H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKVHMLNLRBECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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